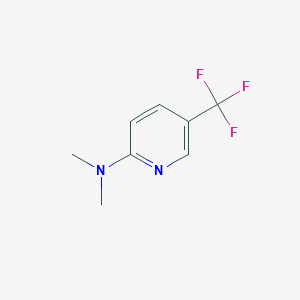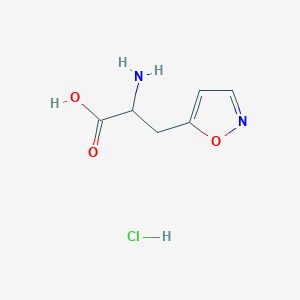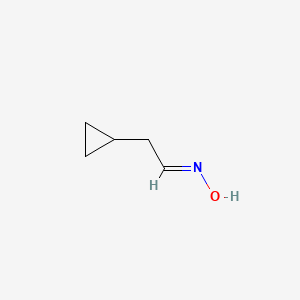
Cyclopropylacetaldehyd-oxim
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclopropylacetaldehyde oxime is an organic compound belonging to the oxime family Oximes are characterized by the presence of the functional group -C=N-OH, which is derived from the condensation of hydroxylamine with aldehydes or ketones Cyclopropylacetaldehyde oxime is notable for its unique structure, which includes a cyclopropyl group attached to the acetaldehyde moiety
Wissenschaftliche Forschungsanwendungen
Cyclopropylacetaldehyde oxime has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Medicine: Oximes are known for their role in reactivating acetylcholinesterase, an enzyme inhibited by organophosphorus compounds. This makes them potential antidotes for nerve agent poisoning.
Industry: Cyclopropylacetaldehyde oxime can be used in the production of pharmaceuticals and agrochemicals, where its reactivity and functional group versatility are advantageous.
Wirkmechanismus
Target of Action
Cyclopropylacetaldehyde oxime, like other oximes, primarily targets the enzyme acetylcholinesterase (AChE) . AChE plays a crucial role in nerve function by breaking down the neurotransmitter acetylcholine, which is involved in transmitting signals in the nervous system .
Mode of Action
Oximes, including Cyclopropylacetaldehyde oxime, exert their action by reactivating AChE . They achieve this by removing the phosphyl moiety from the active site serine of AChE . This reactivation of AChE allows the enzyme to resume its function of breaking down acetylcholine, thereby restoring normal nerve function .
Biochemical Pathways
The primary biochemical pathway affected by Cyclopropylacetaldehyde oxime is the cholinergic pathway . By reactivating AChE, the oxime reverses the inhibition of this enzyme caused by organophosphates, thereby restoring the normal function of the cholinergic pathway . Furthermore, oximes can participate in the Beckmann rearrangement, a reaction of oximes that can result in either amides or nitriles, depending on the starting material .
Pharmacokinetics
The pharmacokinetics of oximes can vary depending on their specific structure and the route of administration .
Result of Action
The primary result of the action of Cyclopropylacetaldehyde oxime is the reactivation of AChE . This reactivation allows the enzyme to resume its normal function, leading to the restoration of normal nerve function. This is particularly important in cases of poisoning by organophosphates, which inhibit AChE .
Action Environment
The action, efficacy, and stability of Cyclopropylacetaldehyde oxime, like other oximes, can be influenced by various environmental factors. These factors can include the presence of other substances, pH levels, and temperature
Zukünftige Richtungen
Oximes have been studied for decades because of their significant roles as acetylcholinesterase reactivators . Over the last twenty years, a large number of oximes have been reported with useful pharmaceutical properties, including compounds with antibacterial, anticancer, anti-arthritis, and anti-stroke activities . This suggests that oximes, including Cyclopropylacetaldehyde oxime, may continue to be a focus of research in the future.
Biochemische Analyse
Biochemical Properties
Cyclopropylacetaldehyde oxime is involved in various biochemical reactions. It is known to undergo the Beckmann rearrangement, a reaction that converts oximes into amides . This rearrangement is generally achieved through conversion of the oxime oxygen to a good leaving group, followed by heat, which results in an alkyl (or hydride) shift, breaking the weak N-O bond .
Cellular Effects
. These effects could be explained beyond action on acetylcholinesterase as their main target
Molecular Mechanism
The molecular mechanism of Cyclopropylacetaldehyde oxime involves the Beckmann rearrangement . The oxime oxygen is protonated, leading to the formation of OH2+, a much better leaving group than OH. This is followed by an alkyl (or hydride) shift, breaking the weak N-O bond .
Temporal Effects in Laboratory Settings
The temporal effects of Cyclopropylacetaldehyde oxime in laboratory settings are not well-documented. Oximes are known to be stable and have long shelf lives .
Dosage Effects in Animal Models
Specific studies on the dosage effects of Cyclopropylacetaldehyde oxime in animal models are currently lacking. Research on other oximes has shown that they can be transported over the blood-brain barrier when combined with human serum albumin nanoparticles .
Metabolic Pathways
Cyclopropylacetaldehyde oxime is involved in the Beckmann rearrangement pathway . This pathway is initiated by the conversion of the oxime oxygen to a good leaving group, followed by heat, which results in an alkyl (or hydride) shift .
Transport and Distribution
Research on the transport and distribution of Cyclopropylacetaldehyde oxime is limited. Studies on other oximes have shown that they can be transported over the blood-brain barrier when combined with human serum albumin nanoparticles .
Subcellular Localization
The subcellular localization of Cyclopropylacetaldehyde oxime is not well-documented. Given its involvement in biochemical reactions such as the Beckmann rearrangement, it is likely to be found in areas of the cell where these reactions occur .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Cyclopropylacetaldehyde oxime can be synthesized through the reaction of cyclopropylacetaldehyde with hydroxylamine. The reaction typically occurs under mild acidic or basic conditions to facilitate the condensation process. One common method involves the use of hydroxylamine hydrochloride in the presence of a base such as sodium carbonate or sodium acetate. The reaction is carried out in an aqueous or alcoholic medium at room temperature or slightly elevated temperatures to yield the desired oxime.
Industrial Production Methods: While specific industrial production methods for cyclopropylacetaldehyde oxime are not extensively documented, the general principles of oxime synthesis can be applied. Industrial production may involve continuous flow processes, where the reactants are continuously fed into a reactor, and the product is continuously removed. This method ensures high efficiency and scalability. Catalysts such as zinc oxide or calcium oxide may be used to enhance the reaction rate and yield.
Analyse Chemischer Reaktionen
Types of Reactions: Cyclopropylacetaldehyde oxime undergoes various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitriles or other nitrogen-containing compounds.
Reduction: Reduction of the oxime can yield amines.
Substitution: The oxime group can participate in substitution reactions, where the hydroxylamine moiety is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids can be used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Various electrophiles can be used in substitution reactions, often under acidic or basic conditions.
Major Products:
Oxidation: Nitriles or nitro compounds.
Reduction: Amines.
Substitution: Derivatives with different functional groups replacing the oxime moiety.
Vergleich Mit ähnlichen Verbindungen
Cyclopropylacetaldehyde oxime can be compared with other oximes such as:
Acetaldehyde oxime: Lacks the cyclopropyl group, making it less sterically hindered and potentially less reactive.
Cyclohexanone oxime: Contains a cyclohexyl group instead of a cyclopropyl group, leading to different steric and electronic properties.
Benzaldehyde oxime: Contains an aromatic ring, which significantly alters its reactivity and applications.
Uniqueness: Cyclopropylacetaldehyde oxime is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic characteristics. This makes it a valuable compound for studying the effects of ring strain and steric hindrance on chemical reactivity and biological activity.
Conclusion
Cyclopropylacetaldehyde oxime is a versatile compound with significant potential in various fields of research and industry. Its unique structure and reactivity make it a valuable tool in organic synthesis, medicinal chemistry, and beyond. Understanding its preparation methods, chemical reactions, and applications can pave the way for new discoveries and innovations.
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis of Cyclopropylacetaldehyde oxime can be achieved through the reaction of Cyclopropylacetaldehyde with hydroxylamine hydrochloride in the presence of a base.", "Starting Materials": [ "Cyclopropylacetaldehyde", "Hydroxylamine hydrochloride", "Base (such as sodium hydroxide or potassium hydroxide)", "Solvent (such as ethanol or methanol)" ], "Reaction": [ "Dissolve Cyclopropylacetaldehyde in the solvent", "Add hydroxylamine hydrochloride and base to the solution", "Heat the mixture to reflux for several hours", "Cool the mixture and extract the product with a suitable solvent", "Dry the product and purify it by recrystallization or chromatography" ] } | |
CAS-Nummer |
530133-49-4 |
Molekularformel |
C5H9NO |
Molekulargewicht |
99.13 g/mol |
IUPAC-Name |
N-(2-cyclopropylethylidene)hydroxylamine |
InChI |
InChI=1S/C5H9NO/c7-6-4-3-5-1-2-5/h4-5,7H,1-3H2 |
InChI-Schlüssel |
PESUBVWGFLAYSU-UHFFFAOYSA-N |
SMILES |
C1CC1CC=NO |
Kanonische SMILES |
C1CC1CC=NO |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


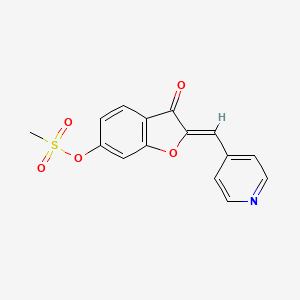
![(E)-4-(Dimethylamino)-N-[1-(2-hydroxyphenyl)propyl]but-2-enamide](/img/structure/B2460808.png)
![3-((2-((3-Chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)anilino)methylene)-1,6,7,11B-tetrahydro-2H-pyrido[2,1-a]isoquinoline-2,4(3H)-dione](/img/structure/B2460809.png)
![4-[(4-chlorophenyl)sulfanyl]-3-nitrobenzyl N-cyclohexylcarbamate](/img/structure/B2460815.png)
![7-Fluoro-2-methyl-3-({1-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one](/img/structure/B2460816.png)

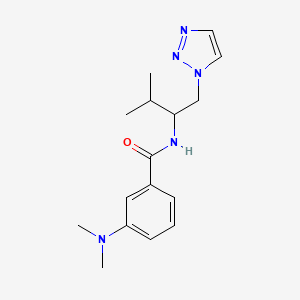
![N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}-9H-xanthene-9-carboxamide](/img/structure/B2460821.png)
![4-Amino-7-fluoro-3,4-dihydrobenzo[b]oxepin-5(2H)-one hydrochloride](/img/structure/B2460822.png)
![5-chloro-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)pyrimidin-2-amine](/img/structure/B2460824.png)
![N-{2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}-N'-{[1-(pyridine-3-sulfonyl)piperidin-4-yl]methyl}ethanediamide](/img/structure/B2460825.png)
![2-{[5-(4-CHLOROPHENYL)-2-(3-METHOXYPHENYL)-1H-IMIDAZOL-4-YL]SULFANYL}-N-(3-METHOXYPROPYL)ACETAMIDE](/img/structure/B2460827.png)
